N,N-Bis(trifluoromethylsulfonyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of N,N-Bis(trifluoromethylsulfonyl)aniline and related compounds involves various chemical reactions. A convenient synthesis method described involves dediazotation reactions of previously unknown aryldiazoniumbis(trifluoromethyl)imides in the presence of CuI salts, presenting properties and applications of N,N-bis(trifluoromethyl)anilines in the synthesis of aromatic compounds containing the (CF3)2N group (HirschbergMarkus et al., 2012).
Molecular Structure Analysis
Research on the molecular structure of bis(trifluoromethylsulfonyl) compounds, such as bis(trifluoromethylsulfonyl)amine, reveals significant electron delocalization from planar, sp2-hybridized nitrogen into 3d orbitals of sulfur, resulting in a noticeable shortening of the S−N bond upon deprotonation. This structural characteristic underscores the high gas-phase acidity of these compounds and highlights the importance of electron delocalization in determining their molecular structure (Haas et al., 1996).
Chemical Reactions and Properties
Bis(trifluoromethylsulfonyl)aniline participates in various chemical reactions due to its active sulfonyl groups. For instance, it has been used as a catalyst in regio- and chemoselective ring opening of epoxides with anilines, demonstrating high chemoselectivity and excellent yields of products. This underscores its potential as a versatile reagent in organic synthesis (Khosropour et al., 2004).
Physical Properties Analysis
The physical properties of ionic liquids containing bis(trifluoromethylsulfonyl)amide anion (TFSI-) have been extensively studied. The anion's non-spherical shape, fluorination, and diffuse charge contribute to the ionic liquids' low melting point, fluidity, and excellent stability. These properties are crucial for applications in electrochemistry and materials science (Jin et al., 2008).
Chemical Properties Analysis
N,N-Bis(trifluoromethylsulfonyl)aniline exhibits unique chemical properties, such as participating in the synthesis of organic super acids and acting as a catalyst for cycloisomerization reactions. Its involvement in the formation of novel organic super acids and its role as a highly efficient catalyst in organic reactions highlight its chemical versatility and importance in synthetic chemistry (Garlyauskayte et al., 2005).
Scientific Research Applications
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Application as a p-type dopant in carbon nanotubes
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Synthesis of amphoteric alpha-boryl aldehydes
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Enantioselective synthesis of core ring skeleton of leucosceptroids A-D
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Stereoselective sulfoxidation
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Preparation of enol triflates from ketones
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Preparation of enol triflates from ketones
Safety And Hazards
Future Directions
N,N-Bis(trifluoromethylsulfonyl)aniline is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It acts as a mild triflating reagent as well as a transparent strong electron-withdrawing p-type dopant in carbon nanotubes . It is also employed as a reactant for the preparation of amphoteric alpha-boryl aldehydes .
properties
IUPAC Name |
1,1,1-trifluoro-N-phenyl-N-(trifluoromethylsulfonyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO4S2/c9-7(10,11)20(16,17)15(6-4-2-1-3-5-6)21(18,19)8(12,13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOHEXPTUTVCNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191030 | |
Record name | N-Phenyltrifluoromethanesulfonimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(trifluoromethylsulfonyl)aniline | |
CAS RN |
37595-74-7 | |
Record name | N-Phenyltrifluoromethanesulfonimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37595-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl triflimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037595747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 37595-74-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Phenyltrifluoromethanesulfonimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trifluoro-N-phenyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYL TRIFLIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIC0LRR43X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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